5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
- The primary target of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (referred to as “indole carboxylic acid” hereafter) is not explicitly mentioned in the literature. However, indole derivatives, in general, have been found to interact with various receptors due to their aromatic nature and π-electron delocalization .
- However, indole derivatives have demonstrated diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .
Target of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
The indole nucleus in 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid binds with high affinity to multiple receptors, making it useful in developing new derivatives . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully explored.
Cellular Effects
Indole derivatives, including this compound, have shown various cellular effects. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Uniqueness
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
785730-27-0 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
93 |
Origin of Product |
United States |
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